2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide is a synthetic organic compound with the molecular formula C15H13Cl2NO. It is characterized by the presence of two chlorine atoms and a benzamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The methyl group attached to the benzene ring can be oxidized to form a carboxylic acid group.
Reduction Reactions: The benzamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 2,6-dihydroxy-N-[(4-methylphenyl)methyl]benzamide or 2,6-diamino-N-[(4-methylphenyl)methyl]benzamide.
Oxidation Reactions: The major product is 2,6-dichloro-N-[(4-methylphenyl)methyl]benzoic acid.
Reduction Reactions: The major product is 2,6-dichloro-N-[(4-methylphenyl)methyl]benzylamine.
Scientific Research Applications
2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
- 2,6-dichloro-N-[(4-chlorophenyl)methyl]benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-5-7-11(8-6-10)9-18-15(19)14-12(16)3-2-4-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
MIMCLVWWFFNOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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